3,3,3-Trichloropropanoyl isothiocyanate
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Overview
Description
3,3,3-Trichloropropanoyl isothiocyanate is a chemical compound characterized by the presence of both trichloropropanoyl and isothiocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trichloropropanoyl isothiocyanate typically involves the reaction of 3,3,3-trichloropropanoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with minimal by-products. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trichloropropanoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form corresponding thiourea and thiocarbamate derivatives.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea Derivatives: Formed from reactions with amines.
Thiocarbamate Derivatives: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
3,3,3-Trichloropropanoyl isothiocyanate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,3-Trichloropropanoyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules. The compound can modify proteins and enzymes, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Benzyl Isothiocyanate: Known for its strong antimicrobial properties.
Phenyl Isothiocyanate: Used in peptide sequencing and organic synthesis.
3-(Methylthio)propyl Isothiocyanate: Exhibits antimicrobial activity similar to benzyl isothiocyanate but with different potency.
Uniqueness: 3,3,3-Trichloropropanoyl isothiocyanate is unique due to the presence of the trichloropropanoyl group, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This makes it a valuable compound in specialized applications where its specific reactivity is advantageous .
Properties
Molecular Formula |
C4H2Cl3NOS |
---|---|
Molecular Weight |
218.5 g/mol |
IUPAC Name |
3,3,3-trichloropropanoyl isothiocyanate |
InChI |
InChI=1S/C4H2Cl3NOS/c5-4(6,7)1-3(9)8-2-10/h1H2 |
InChI Key |
OWSDJCKVJNNZRY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N=C=S)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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